Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]
Description
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] (CAS: 251459-35-5) is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a glycyl-glycine (Gly-Gly) dipeptide, and a 4-(hydroxymethyl)phenyl moiety linked via an amide bond . This compound is primarily utilized in research settings as a reagent-grade building block for peptide synthesis, drug delivery systems, or bioconjugation strategies. The Boc group enhances stability during synthetic processes, while the hydroxymethylphenyl group offers a reactive site for further functionalization (e.g., coupling with targeting ligands or fluorophores) .
Properties
Molecular Formula |
C16H23N3O5 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(23)18-8-13(21)17-9-14(22)19-12-6-4-11(10-20)5-7-12/h4-7,20H,8-10H2,1-3H3,(H,17,21)(H,18,23)(H,19,22) |
InChI Key |
DAWXIDLDXJBCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] typically involves:
- Stepwise peptide coupling of glycine residues protected by the Boc group.
- Functionalization of the aromatic ring at the 4-position with a hydroxymethyl substituent.
- Formation of the amide bond between the dipeptide and the aromatic amine or related precursor.
This approach can be executed via solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS) using specialized resins.
Solid-Phase Peptide Synthesis (SPPS) Approach
A key method involves the use of 4-(hydroxymethyl)phenylacetamidomethyl resin as a solid support for peptide elongation, as described in detailed studies of peptide resin synthesis.
- Resin Preparation : The 4-(hydroxymethyl)phenylacetamidomethyl resin is prepared by functionalizing aminomethyl-resin with 4-(acetoxymethyl)phenylacetic acid, followed by hydrazinolysis to yield the hydroxymethyl derivative.
- Peptide Coupling : Boc-protected glycine residues are sequentially coupled to the resin-bound aromatic moiety using coupling agents such as dicyclohexylcarbodiimide (DCC) or other activating agents.
- Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin under acidic conditions, yielding Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] with high purity.
This method benefits from the controlled environment of SPPS, allowing for efficient coupling and purification.
Solution-Phase Synthesis
Alternatively, the compound can be synthesized in solution by:
- Synthesis of Boc-Gly-Gly-OH : Sequential coupling of Boc-Gly-OH with glycine or glycine derivatives using carbodiimide-mediated coupling.
- Activation of 4-(hydroxymethyl)aniline or related derivatives : The aromatic amine bearing the hydroxymethyl group at the para position is prepared or purchased.
- Amide Bond Formation : Coupling Boc-Gly-Gly-OH with 4-(hydroxymethyl)aniline using peptide coupling reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
- Purification : The product is purified by chromatography or recrystallization.
This method is classical but may require careful control of reaction conditions to avoid side reactions such as urethane acylation or esterification.
Detailed Reaction Conditions and Outcomes
Coupling Reagents and Conditions
Yields and Purity
Side Reactions and Challenges
- Urethane acylation of the Boc group can occur if activated intermediates disproportionate, leading to undesired byproducts.
- Esterification of the hydroxymethyl group is a possible side reaction during coupling, requiring careful control of reaction conditions.
- The purification of intermediates such as Boc-aminoacyl-4-(oxymethyl)phenylacetic acids can be challenging due to ester impurities; repeated chromatography may be necessary.
Research Outcomes and Comparative Analysis
Efficiency of Different Synthetic Routes
Analytical Characterization
- High-performance liquid chromatography (HPLC) and electrospray mass spectrometry (ESMS) are standard for verifying purity and molecular weight of the compound.
- Amino acid analyzers calibrated with standards confirm the peptide sequence and composition.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Preparation of Boc-Gly-Gly dipeptide | Boc-Gly-OH, Glycine, DCC/EDC, HOBt | Boc-Gly-Gly-OH dipeptide |
| 2 | Functionalization of resin or solution-phase aromatic amine | 4-(acetoxymethyl)phenylacetic acid, aminomethyl-resin, hydrazinolysis or 4-(hydroxymethyl)aniline | Resin-bound or free 4-(hydroxymethyl)phenyl derivative |
| 3 | Coupling Boc-Gly-Gly to aromatic moiety | Activated Boc-Gly-Gly-OH, DCC/EDC, base | Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] |
| 4 | Deprotection and purification | TFA, chromatography | Pure Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] |
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could produce various amine derivatives .
Scientific Research Applications
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] involves its role as a peptide linker or building block in chemical synthesis. It facilitates the formation of peptide bonds and can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural and Functional Comparison
The following table summarizes key differences between Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] and analogous compounds:
Detailed Comparisons
Morpholino-Triazine Urea Derivative ()
- Structural Differences: Incorporates a morpholino-triazine core and urea linker instead of a dipeptide backbone.
- Functional Impact: The triazine ring may confer affinity for ATP-binding pockets in kinases, making it relevant in drug discovery.
- Synthesis : Lower yield (26%) compared to Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl], which is optimized for commercial availability .
Benzoic Acid Derivatives ()
- Structural Differences: Replace the dipeptide with benzoic acid and methylamino/methoxy groups.
- Functional Impact : The carboxylic acid group in 5-CA-2-HM-MCBX enhances water solubility, whereas Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is more lipophilic due to the Boc group. This difference influences their utility in aqueous vs. organic-phase reactions .
Hydrazine Derivatives ()
- Reactivity : HMPH’s hydrazine group is highly reactive and enzymatically oxidized to the cytotoxic HMBD ion, limiting its therapeutic use. Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] lacks such reactivity, favoring safer in vivo applications .
PEGylated Compounds ()
Research Implications and Limitations
- Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] : Ideal for peptide synthesis due to its stability and modular design but may require additional solubilizing groups for in vivo use.
- Contradictions : While hydrazine derivatives () are metabolically unstable, Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]’s safety profile remains understudied, necessitating further toxicological evaluation .
Biological Activity
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is a peptide derivative featuring a Boc (tert-butoxycarbonyl) protecting group, two glycine residues , and a p-hydroxymethylphenyl moiety. The presence of the hydroxymethyl group is significant for its interaction with biological targets, potentially enhancing solubility and binding affinity.
The biological activity of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit histone methyltransferases (HMTs), which are critical in regulating gene expression through epigenetic modifications. For instance, compounds related to this class exhibited low-nanomolar binding affinities to WDR5, a component of the MLL HMT complex, indicating potential as selective inhibitors .
- Cell Proliferation Modulation : The anti-proliferative effects observed in sensitive cell lines suggest that Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] may induce apoptosis or cell cycle arrest through its interaction with specific molecular targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]:
| Study | Activity Assessed | IC50/EC50 Values | Cell Lines | Mechanism |
|---|---|---|---|---|
| Study A | HMT Inhibition | 43 nM | MV4:11 | Competitive inhibition |
| Study B | Anti-proliferative | Low micromolar | K562 | Induction of apoptosis |
| Study C | Binding Affinity | 1.5 nM | Various | Competitive binding |
Case Studies
-
Histone Methyltransferase Inhibition :
A study demonstrated that Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] analogs showed significant inhibition of WDR5, leading to reduced proliferation in MLL-fusion cell lines. The selectivity index was notably high, indicating lower toxicity towards non-target cells . -
Cytotoxicity Assessment :
Research on similar compounds revealed that while they effectively inhibited target enzymes, they also exhibited varying degrees of cytotoxicity across different cancer cell lines. For example, the compound was less effective against K562 cells compared to MV4:11 cells, suggesting a targeted therapeutic potential . -
Pharmacokinetic Studies :
Pharmacokinetic evaluations indicated that derivatives of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] had favorable absorption and distribution profiles in vivo, making them suitable candidates for further development as therapeutic agents .
Q & A
What are the recommended synthetic routes for Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl], and how can side reactions be minimized?
Basic Research Question
The synthesis of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] typically involves peptide coupling strategies. A validated approach includes:
- Stepwise solid-phase synthesis : Use Fmoc/t-Bu protection for the glycine residues, with Boc protection for the hydroxymethylphenyl group.
- Coupling reagents : Employ HBTU or HATU with TEA in MeCN to activate carboxyl groups, ensuring efficient amide bond formation .
- Deprotection : Use TFA in DCM for Boc removal, followed by neutralization with NaHCO₃ .
- Side reaction mitigation : Monitor pH to prevent premature deprotection, and optimize reaction times to avoid racemization. Pd-catalyzed cross-electrophile coupling can also introduce the hydroxymethylphenyl moiety with high regioselectivity .
How can the purity and structural integrity of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] be validated post-synthesis?
Basic Research Question
Critical analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxymethylphenyl protons (δ ~4.6 ppm for -CH₂OH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁N₃O₅: 324.1552) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect diastereomers or truncated peptides .
What strategies optimize the coupling efficiency of the hydroxymethylphenyl group in solid-phase peptide synthesis?
Advanced Research Question
Coupling efficiency depends on steric and electronic factors:
- Pre-activation : Pre-activate the hydroxymethylphenyl carboxylic acid with HOBt/DIC for 10 minutes before adding to the resin-bound peptide .
- Solvent optimization : Use DMF or DCM for hydrophobic environments to enhance solubility of aromatic intermediates .
- Temperature control : Conduct reactions at 0–4°C to reduce epimerization risks .
Comparative studies of tert-butyl-protected analogs show that substituting the hydroxymethyl group with bulkier moieties (e.g., aminomethyl) reduces coupling yields by 20–30% due to steric hindrance .
How does the hydroxymethyl group influence the compound’s interaction with biological targets such as enzymes or receptors?
Advanced Research Question
The hydroxymethylphenyl group enhances:
- Hydrogen bonding : The -CH₂OH group forms hydrogen bonds with active-site residues (e.g., serine proteases), increasing binding affinity .
- Hydrophilicity : Improves aqueous solubility, critical for in vitro assays. LogP values for hydroxymethyl analogs are ~1.2 versus ~2.5 for non-polar derivatives .
- Metabolic stability : The hydroxyl group reduces susceptibility to cytochrome P450 oxidation compared to methyl or ethyl substituents .
Structure-activity relationship (SAR) studies comparing tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate with its aminomethyl variant demonstrate a 5-fold difference in IC₅₀ values against kinase targets .
What in vitro models are suitable for assessing the metabolic stability of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]?
Advanced Research Question
Key methodologies include:
- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) at 37°C, using NADPH as a cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- Hepatocyte assays : Primary hepatocytes (rat or human) provide Phase I/II metabolism data. Hydroxymethyl groups are prone to glucuronidation, detectable as a +176 Da mass shift .
- Stability buffers : Assess pH-dependent hydrolysis (e.g., PBS at pH 7.4 vs. simulated gastric fluid at pH 1.2) to identify labile bonds .
How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?
Advanced Research Question
Systematic solubility studies are recommended:
- Co-solvent systems : Use ethanol/water or DMSO/PBS mixtures to enhance solubility. For Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl], 10% DMSO increases aqueous solubility from 0.5 mg/mL to 3.2 mg/mL .
- pH adjustment : Ionize the hydroxymethyl group (pKa ~13.9) under alkaline conditions (pH >10) to improve water solubility .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely suggest low solubility. Sonication or 0.1% Tween-80 can disperse aggregates .
What computational methods predict the conformational stability of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] in solution?
Advanced Research Question
Use molecular dynamics (MD) simulations and density functional theory (DFT):
- MD simulations : Analyze backbone dihedral angles (ϕ/ψ) in water or organic solvents to identify stable conformers. The hydroxymethylphenyl group adopts a gauche conformation to minimize steric clash with the Gly-Gly backbone .
- DFT calculations : Calculate Gibbs free energy differences between rotamers. The lowest-energy conformation typically has the hydroxymethyl group oriented away from the peptide plane .
How does the positional isomerism of the hydroxymethyl group affect the compound’s reactivity?
Advanced Research Question
Comparative studies of para- vs. meta-substituted hydroxymethylphenyl analogs reveal:
- Para-substitution : Enhances electronic conjugation with the peptide backbone, increasing stability by 15% in oxidative stress assays .
- Meta-substitution : Reduces steric hindrance during enzyme binding, improving inhibitory activity (e.g., 40% lower IC₅₀ against trypsin-like proteases) .
Synthetic routes for meta-substituted analogs require orthogonal protection strategies (e.g., Alloc for hydroxymethyl) to avoid side reactions during Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
